2-(2-Amino-3-phenyl-propionylamino)-4-methyl-pentanoic acid methyl ester hydrochloride
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Overview
Description
2-(2-Amino-3-phenyl-propionylamino)-4-methyl-pentanoic acid methyl ester hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features an amino group, a phenyl group, and a methyl ester group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-3-phenyl-propionylamino)-4-methyl-pentanoic acid methyl ester hydrochloride typically involves multiple steps, starting with the reaction of phenylalanine with appropriate reagents to introduce the amino and methyl ester groups. The reaction conditions often require the use of strong bases or acids, and the process may involve protecting groups to ensure the correct functional groups are introduced at the right stages.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure consistency and purity. The use of catalysts and advanced purification techniques would be essential to achieve high yields and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reagents include hydrogen gas (H₂) and palladium on carbon (Pd/C).
Substitution: : Reagents like bromine (Br₂) and iron(III) chloride (FeCl₃) are often used.
Major Products Formed
Oxidation: : Nitro derivatives.
Reduction: : Amine derivatives.
Substitution: : Brominated or chlorinated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study protein interactions and enzyme activities. Its structural similarity to amino acids allows it to be incorporated into peptides and proteins.
Medicine
In the medical field, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological molecules may make it useful in drug development.
Industry
In industry, this compound might be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.
Mechanism of Action
The mechanism by which 2-(2-Amino-3-phenyl-propionylamino)-4-methyl-pentanoic acid methyl ester hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(2-Amino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester
2-(2-Amino-3-phenyl-propionylamino)-4-methyl-pentanoic acid
2-(2-Amino-3-phenyl-propionylamino)-3-phenyl-propionic acid
Uniqueness
2-(2-Amino-3-phenyl-propionylamino)-4-methyl-pentanoic acid methyl ester hydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural complexity and reactivity set it apart from similar compounds.
Properties
IUPAC Name |
methyl 2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3.ClH/c1-11(2)9-14(16(20)21-3)18-15(19)13(17)10-12-7-5-4-6-8-12;/h4-8,11,13-14H,9-10,17H2,1-3H3,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVAEIMNEDGORB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C(CC1=CC=CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1396998-94-9 |
Source
|
Record name | methyl 2-(2-amino-3-phenylpropanamido)-4-methylpentanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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